molecular formula C8H10ClN2O3- B14013221 2-Nitro-1-pyridin-2-yl-propan-1-ol CAS No. 18528-25-1

2-Nitro-1-pyridin-2-yl-propan-1-ol

Cat. No.: B14013221
CAS No.: 18528-25-1
M. Wt: 217.63 g/mol
InChI Key: CCVDFGARIAHGOA-UHFFFAOYSA-M
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Description

2-Nitro-1-pyridin-2-yl-propan-1-ol is a pyridine derivative characterized by a propan-1-ol backbone substituted with a nitro group (-NO₂) at the second carbon and a pyridin-2-yl group at the first carbon. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180 g/mol. The compound features a hydroxyl group (-OH) at the terminal carbon of the propane chain, a nitro group at the adjacent carbon, and a pyridine ring attached to the same carbon as the hydroxyl group.

The nitro group imparts strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This functional group makes the molecule less prone to electrophilic aromatic substitution on the pyridine ring. The hydroxyl group enhances polarity, granting moderate solubility in polar solvents like ethanol or water.

Synthesis: Typically synthesized via nitration of a pyridinyl-propanol precursor or through nucleophilic substitution reactions. Applications: Primarily used as an intermediate in pharmaceuticals (e.g., nitro-to-amine reduction for drug precursors) and agrochemical synthesis .

Properties

CAS No.

18528-25-1

Molecular Formula

C8H10ClN2O3-

Molecular Weight

217.63 g/mol

IUPAC Name

2-nitro-1-pyridin-2-ylpropan-1-ol;chloride

InChI

InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1

InChI Key

CCVDFGARIAHGOA-UHFFFAOYSA-M

Canonical SMILES

CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.

    Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Nitro-1-pyridin-2-yl-propan-1-ol with 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol, a structurally related pyridine derivative documented in the Catalog of Pyridine Compounds .

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Solubility Trends Applications
This compound C₈H₈N₂O₃ 180 Nitro (C2 of propane), Pyridin-2-yl Nitro, hydroxyl Moderate in polar solvents Pharmaceutical intermediates
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 278 Amino (C2), Iodo (C5) on pyridine Amino, iodo, hydroxyl Higher in acidic conditions Radiopharmaceutical precursors

Key Differences and Implications

Substituent Effects: Electron-withdrawing vs. Electron-donating: The nitro group in this compound deactivates the pyridine ring, reducing its reactivity toward electrophiles. In contrast, the amino group in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol activates the ring for electrophilic substitution. Halogen vs.

Solubility and Stability: The amino group in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol enhances solubility in acidic media via protonation, whereas the nitro group in the former compound reduces solubility in non-polar solvents. Nitro derivatives are generally less thermally stable than amino analogues, requiring careful handling during synthesis.

Applications: this compound: Used in nitro-reduction pathways to generate amine intermediates for drug candidates. 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Iodine’s role in radiolabeling makes it valuable in medical imaging or targeted therapies .

Research Findings and Trends

  • Reactivity : Pyridine derivatives with electron-withdrawing groups (e.g., nitro) are less reactive in aromatic substitution but more reactive in reduction reactions.
  • Biological Activity: Amino-substituted pyridines often exhibit higher bioactivity due to improved hydrogen-bonding capacity, whereas nitro groups may confer antimicrobial properties .

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